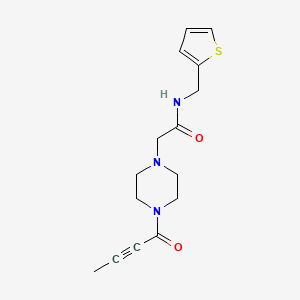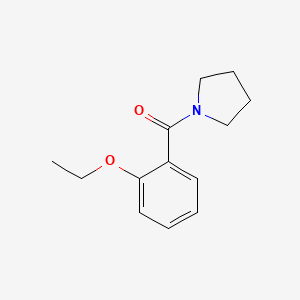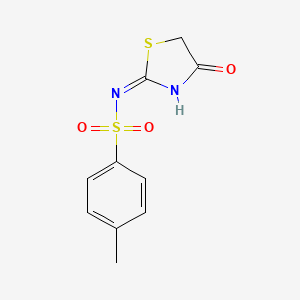![molecular formula C13H9FN4O B11035344 (4-Fluorophenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B11035344.png)
(4-Fluorophenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone typically involves the following steps:
-
Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone. This reaction is often carried out under reflux conditions in the presence of a catalyst like acetic acid or sulfuric acid.
-
Introduction of the Fluorophenyl Group: : The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the triazolopyrimidine intermediate with a fluorobenzene derivative in the presence of a base such as potassium carbonate or sodium hydride.
-
Final Methanone Formation: : The final step involves the formation of the methanone group, which can be achieved through oxidation reactions using reagents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring or the methanone group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Potassium carbonate, sodium hydride, or other strong bases.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its triazolopyrimidine core is known to interact with various biological targets, making it a candidate for drug development. Studies have explored its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone
- (4-Bromophenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone
- (4-Methylphenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone
Uniqueness
Compared to its analogs, (4-Fluorophenyl)(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H9FN4O |
|---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
(4-fluorophenyl)-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)methanone |
InChI |
InChI=1S/C13H9FN4O/c1-8-11(6-15-13-16-7-17-18(8)13)12(19)9-2-4-10(14)5-3-9/h2-7H,1H3 |
InChI Key |
KZISBVSMGDKDOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC=NN12)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11035267.png)
![Ethyl N-[5-(3-piperidinopropanoyl)-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL]carbamate](/img/structure/B11035268.png)

![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3,4,5-trimethoxybenzamide](/img/structure/B11035293.png)

![3-(4-methoxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11035296.png)
![8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11035299.png)
![dimethyl 2-{1-[(3,4-dichlorophenyl)carbamoyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11035304.png)
![4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11035311.png)
![2-(4-hydroxyphthalazin-1-yl)-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11035317.png)

![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11035328.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B11035359.png)
